3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline
Overview
Description
3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline typically involves multi-step organic reactions. The process often starts with the formation of the core quinazoline structure, followed by the introduction of the pyrazole ring and subsequent functionalization to add the methoxy and methyl groups. Common reagents used in these reactions include aromatic amines, aldehydes, and methoxy-substituted benzene derivatives. Reaction conditions often involve the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline derivatives: Compounds with similar core structures but different functional groups.
Other quinazoline derivatives: Compounds like 2-methylquinazoline and 4-chloroquinazoline.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-10-7-15-17-16-12(9-19(15)18-10)4-3-11-8-13(20-2)5-6-14(11)16/h5-9H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASVQCFUYUAYDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C3CCC4=C(C3=NC2=C1)C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325498 | |
Record name | 5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818988 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866145-90-6 | |
Record name | 5-methoxy-14-methyl-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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